molecular formula C17H30N4O B5520776 (3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine

(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine

Cat. No.: B5520776
M. Wt: 306.4 g/mol
InChI Key: NNNNKMLPXNLRHV-INIZCTEOSA-N
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Description

(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine is a useful research compound. Its molecular formula is C17H30N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.24196159 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, which may relate to the chemical structure of (3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine, are identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies. The study suggests that amine-functionalized sorbents can offer effective solutions for PFAS control in municipal water and wastewater treatment, emphasizing the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal (Ateia et al., 2019).

Synthesis of Heterocycles

The synthesis of heterocyclic compounds using derivatives of pyrazolines, such as those structurally related to the compound , is reviewed, highlighting its utility as a building block. The reactivity of these derivatives enables the generation of various classes of heterocycles and dyes, demonstrating the compound's significance in synthetic chemistry. This area of research underscores the potential for creating versatile heterocyclic structures from amines and related precursors, contributing to the development of novel materials and pharmaceuticals (Gomaa & Ali, 2020).

Development of Anticancer Agents

Research on pyrazoline derivatives, which are structurally related to the compound of interest, has indicated their significant biological activity, particularly in anticancer applications. The study reviews the synthesis and biological evaluation of pyrazoline derivatives, emphasizing their potential in developing new anticancer agents. This highlights the compound's relevance in medicinal chemistry and drug discovery efforts aimed at identifying novel treatments for cancer (Ray et al., 2022).

Therapeutic Applications of Pyrazolines

Pyrazolines, including structures akin to the compound , have been explored for their wide-ranging therapeutic applications. These compounds exhibit diverse pharmacological properties, such as antimicrobial, anti-inflammatory, analgesic, and anticancer effects. The review provides an overview of the recent patent literature on pyrazolines, discussing their potential in pharmaceutical applications. This underscores the broad utility of pyrazoline derivatives in developing new therapeutic agents for various diseases (Shaaban et al., 2012).

Properties

IUPAC Name

1-[(3S)-3-(dimethylamino)azepan-1-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-14-12-15(2)21(18-14)11-7-9-17(22)20-10-6-5-8-16(13-20)19(3)4/h12,16H,5-11,13H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNNKMLPXNLRHV-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)N2CCCCC(C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCCC(=O)N2CCCC[C@@H](C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.